3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Description
3,4-Dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a seven-membered heterocyclic compound featuring a fused benzene ring, oxygen (O), sulfur (S), and a sulfone group (SO₂). This scaffold is synthetically versatile, enabling substitutions at multiple positions (e.g., C2, C3, C4, C7) to yield derivatives with diverse physicochemical and biological properties. Key derivatives include those with bromo, benzyl, pyridinyl, or stereochemically complex substituents, synthesized via methods such as microwave-assisted flow chemistry or alkylation reactions .
Properties
IUPAC Name |
3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-13(11)8-4-2-1-3-7(8)12-6-5-9-13/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLZQCAXQZDRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212763 | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799973-91-3 | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799973-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxathiazepine ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its diverse applications across several fields:
Chemistry
- Building Block : It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the modification and derivatization necessary for creating new compounds with desired properties.
Biology
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Medicine
- Pharmaceutical Development : Ongoing research is exploring its potential in treating diseases. Notably, derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. A related study highlighted that these compounds can induce apoptosis in cancer cell lines, such as MV4-11, by reducing levels of phosphorylated RNA polymerase II.
Industry
- Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its chemical stability and ability to form colored complexes.
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of oxathiazepines exhibit significant anticancer properties by acting as CDK inhibitors. The research focused on the compound's ability to induce apoptosis in specific cancer cell lines by targeting critical regulatory pathways within the cell cycle .
Antimicrobial Studies
Another investigation explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated notable inhibition zones compared to control substances, suggesting potential for development into new antimicrobial therapies .
Mechanism of Action
The mechanism by which 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations Within the Same Core
Derivatives of 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide exhibit significant diversity in substituents, which directly influence their applications:
Key Insight : Brominated derivatives (e.g., 7-bromo-2-benzyl variants) are common intermediates for further functionalization , while stereochemical complexity (e.g., (R)- or (S)-configurations) enhances target specificity in medicinal chemistry .
Comparison with Other Heterocyclic Scaffolds
Benzo-1,4-oxathiins (Six-Membered Rings)
- Structure : Six-membered rings with O and S atoms (e.g., 1,4-benzoxathiins).
- Applications : Primarily studied for antimicrobial activity, unlike oxathiazepines, which are explored for anticancer and protein interaction modulation .
Benzo[f]dithiazepin-3-one 1,1-Dioxides
- Structure : Seven-membered rings with two S atoms and a ketone group.
- Properties : The ketone enhances hydrogen-bonding capacity, while dual S atoms increase electron-withdrawing effects .
- Applications : Anticancer candidates, contrasting with oxathiazepines' broader use in neurological targets .
1,4,3,5-Oxathiadiazepanes 4,4-Dioxides
Biological Activity
3,4-Dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide (CAS No. 1799973-91-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of oxathiazepines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H9NO3S
- Molecular Weight : 199.23 g/mol
- Structure : The compound features a fused benzene and thiazepine ring system, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of oxathiazepines exhibit significant anticancer activities. For instance, compounds structurally related to 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. A specific study highlighted a related compound that effectively reduced cellular levels of phosphorylated RNA polymerase II (p-Ser2-RNAPII), leading to apoptosis in cancer cell lines such as MV4-11 .
Antimicrobial Activity
The antibacterial and antifungal properties of oxathiazepine derivatives have also been explored. Compounds in this class have demonstrated activity against various pathogens, suggesting their potential use as antimicrobial agents. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds derived from oxathiazepines have shown promise in modulating inflammatory responses. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : By targeting CDKs and other regulatory proteins, these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The ability to trigger apoptosis in malignant cells is a significant aspect of their anticancer potential.
Study 1: Anticancer Activity
In a study published in PubMed, a derivative closely related to 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine was evaluated for its anticancer properties. The results showed that it significantly inhibited tumor growth in xenograft models derived from hematological malignancies .
| Compound | IC50 (nM) | Tumor Growth Inhibition (%) |
|---|---|---|
| Compound X | 0.63 | 87.7 at 50 mg/kg |
Study 2: Antimicrobial Efficacy
A literature review highlighted various derivatives' effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these pathogens .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
Q & A
Q. Table 1: Substituent Impact on Selected Derivatives
| Compound ID | Substituent | Yield (%) | Physical State | Melting Point (°C) |
|---|---|---|---|---|
| 15b | 6,7-dichloro, 4-methoxy | 36 | Solid | 104–108 |
| 17o | 2-methoxyphenyl | 70 | Oil | – |
| 17r | 3-chlorobenzyl | 96 | Solid | – |
How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved when characterizing novel derivatives?
Methodological Guidance
Discrepancies in NMR assignments often arise from dynamic effects (e.g., ring puckering) or paramagnetic impurities. For example, in 15b, the methoxy proton signal at δ 3.77 ppm splits into a singlet due to restricted rotation , while diastereotopic protons in asymmetric derivatives (e.g., 17p) show complex splitting patterns . Resolution strategies include:
- Variable-temperature NMR : Identifies conformational exchange broadening.
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbon environments definitively .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for N-(3,4-dimethylphenyl) derivatives (R factor = 0.048) .
What mechanisms underlie the biological activity of benzothiazine 1,1-dioxide derivatives, and how can structure-activity relationships (SAR) guide drug design?
Advanced Pharmacological Focus
The 1,2-benzothiazine-1,1-dioxide core exhibits anti-inflammatory and anticancer activity via COX-2 inhibition or kinase modulation. Key SAR insights include:
- Carboxamide side chains : Enhance binding to hydrophobic enzyme pockets. Derivatives with 4-hydroxy-2-methyl groups showed improved potency due to hydrogen bonding with catalytic residues .
- Halogenation : Chloro or fluoro substituents at C6/C7 increase metabolic stability but may reduce solubility .
- Heterocyclic fusion : Pyrido[2,3-e][1,2,4]thiadiazine derivatives exhibit unique reactivity profiles, influencing target selectivity .
How can computational methods predict the reactivity and stability of novel derivatives?
Advanced Computational Chemistry
Density functional theory (DFT) and molecular docking are critical for:
- Transition state modeling : Predicts regioselectivity in cyclization steps (e.g., SnCl₄-catalyzed bromination ).
- Solvent effect simulations : COSMO-RS models optimize solvent selection for crystallization .
- Binding affinity prediction : Dock benzothiazine scaffolds into COX-2 (PDB: 5KIR) to prioritize synthetic targets .
What safety protocols are essential when handling sulfone-containing heterocycles like this compound?
Basic Laboratory Safety
Key hazards include respiratory irritation (H315, H319) and flammability. Mitigation strategies involve:
- Ventilation : Use fume hoods during synthesis (P210) .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles (P201, P202) .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
How can researchers address reproducibility issues in synthetic protocols for this compound?
Methodological Rigor
Reproducibility challenges stem from subtle variations in reagent purity or reaction scales. Best practices include:
- Detailed reaction monitoring : TLC (Rf = 0.22 in Hex:EtOAc 4:1) or in situ IR to track intermediate formation.
- Standardized workup : Column chromatography with consistent silica gel activity (e.g., 230–400 mesh) .
- Data sharing : Publish full spectral datasets (¹H/¹³C NMR, HRMS) in supplementary materials .
What advanced spectroscopic techniques are underutilized in characterizing this scaffold?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
